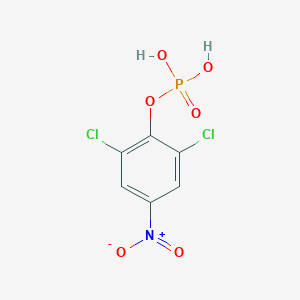
2,3-Dibromoanthracene
Overview
Description
2,3-Dibromoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the anthracene molecule. It is a valuable intermediate in organic synthesis and has applications in various fields, including materials science and photochemistry .
Mechanism of Action
Target of Action
2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It primarily targets polycyclic compounds such as anthraquinones . These targets play a significant role in various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Mode of Action
The compound interacts with its targets through a process known as the Diels-Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans . The result is a change in the structure and function of the target molecules, leading to various downstream effects.
Biochemical Pathways
The Diels-Alder reaction that this compound undergoes affects several biochemical pathways. These anthracenone-furans have potential uses in biological applications .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. The compound’s reaction with anthraquinones leads to the formation of anthracenone-furans , which exhibit remarkable bioactivities . These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Diels-Alder reaction it undergoes is facilitated by visible light Additionally, the reaction conditions, such as temperature and the presence of other chemicals, can also impact the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoanthracene typically involves the bromination of anthracene. One common method is the direct bromination of anthracene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to anthracene in a continuous flow reactor, ensuring efficient mixing and heat dissipation. The product is then purified through recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form anthracene.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Scientific Research Applications
2,3-Dibromoanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Comparison with Similar Compounds
- 1,2-Dibromoanthracene
- 1,3-Dibromoanthracene
- 1,4-Dibromoanthracene
- 1,5-Dibromoanthracene
- 1,6-Dibromoanthracene
- 1,8-Dibromoanthracene
- 9,10-Dibromoanthracene
Comparison: 2,3-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromoanthracenes, it has distinct photophysical properties and reactivity patterns, making it particularly useful in specific applications such as OLEDs and photochemical studies .
Properties
IUPAC Name |
2,3-dibromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSPWUUMSDFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,3-Dibromoanthracene?
A1: this compound is typically synthesized through the bromination of anthracene. A convenient method involves reacting anthracene with bromine in the presence of a suitable solvent like dichloromethane or chloroform [, , ]. This reaction yields this compound as a major product.
Q2: How does the structure of this compound make it suitable for creating molecular wires and graphene nanoribbons?
A2: this compound possesses bromine atoms at the 2 and 3 positions of the anthracene core. These bromine atoms act as reactive sites for on-surface polymerization reactions []. This means they can undergo coupling reactions on a metal surface, allowing the formation of covalent bonds with adjacent molecules and leading to the creation of extended molecular chains. This characteristic makes this compound a valuable precursor for synthesizing molecular wires and graphene nanoribbons [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


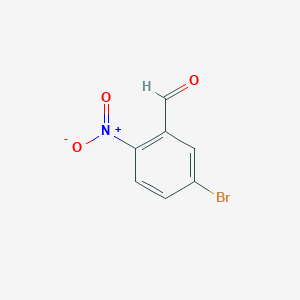
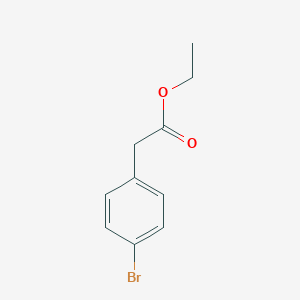

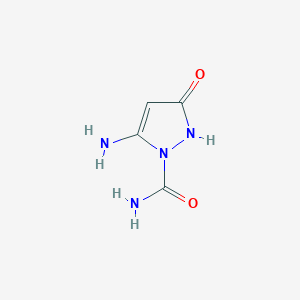

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
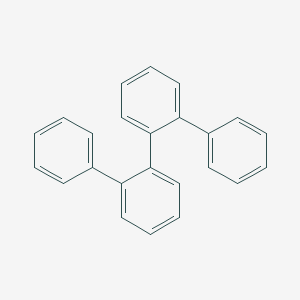
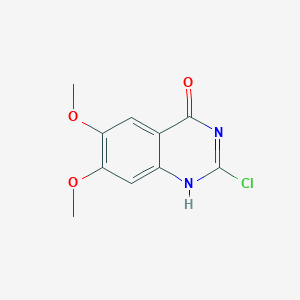
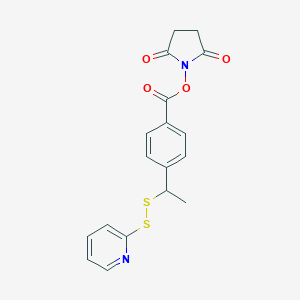

![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
